molecular formula C10H10BrFN2 B2982485 3-[(4-bromo-2-fluorophenyl)amino]-2-methylpropanenitrile CAS No. 1099685-65-0

3-[(4-bromo-2-fluorophenyl)amino]-2-methylpropanenitrile

Cat. No.: B2982485
CAS No.: 1099685-65-0
M. Wt: 257.106
InChI Key: YKRSQXWIPMFUGP-UHFFFAOYSA-N
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Description

3-[(4-bromo-2-fluorophenyl)amino]-2-methylpropanenitrile is an organic compound that features a bromo and fluoro-substituted phenyl ring attached to an amino group, which is further connected to a nitrile group through a methyl-substituted carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-bromo-2-fluorophenyl)amino]-2-methylpropanenitrile typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base such as potassium carbonate, a palladium catalyst, and a solvent like ethanol or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimizing the reaction conditions to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes .

Chemical Reactions Analysis

Types of Reactions

3-[(4-bromo-2-fluorophenyl)amino]-2-methylpropanenitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative .

Scientific Research Applications

3-[(4-bromo-2-fluorophenyl)amino]-2-methylpropanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-bromo-2-fluorophenyl)amino]-2-methylpropanenitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, which can lead to various biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-bromo-2-fluorophenyl)amino]-2-methylpropanenitrile is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

3-(4-bromo-2-fluoroanilino)-2-methylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFN2/c1-7(5-13)6-14-10-3-2-8(11)4-9(10)12/h2-4,7,14H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKRSQXWIPMFUGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=C(C=C(C=C1)Br)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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